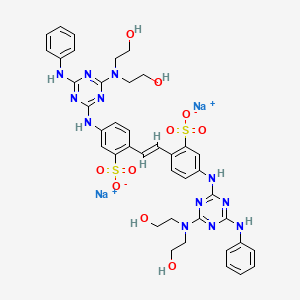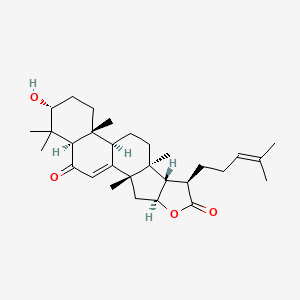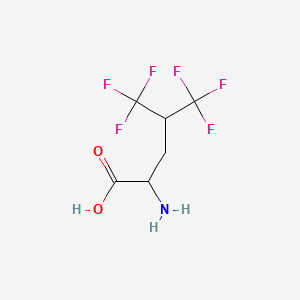
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative It is known for its unique structural features, including the presence of multiple fluorine atoms, which impart distinct chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the fluorination of a suitable precursor, such as 2-amino-4-pentenoic acid, using reagents like trifluoromethyl iodide and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
化学反応の分析
Types of Reactions
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
科学的研究の応用
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.
Medicine: Potential use in drug design and development due to its unique properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Industry: Used in the development of advanced materials with improved thermal and chemical stability.
作用機序
The mechanism by which 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid exerts its effects is primarily through its incorporation into biomolecules, altering their properties. The presence of fluorine atoms can increase the hydrophobicity and stability of proteins, affecting their folding and interactions. This compound can also interact with specific molecular targets, modulating their activity and function.
類似化合物との比較
Similar Compounds
- 2-amino-4-trifluoromethyl-5,5,5-trifluoropentanoic acid
- 5,5,5-trifluoro-DL-leucine
- 2-amino-5,5,5-trifluoro-4-trifluoromethyl-pentanoic acid
Uniqueness
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and hydrophobicity, making it particularly valuable in applications requiring robust and stable molecules.
特性
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
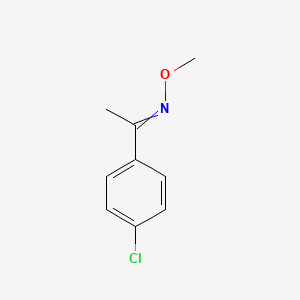
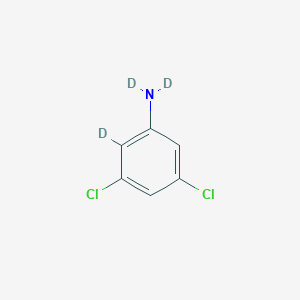
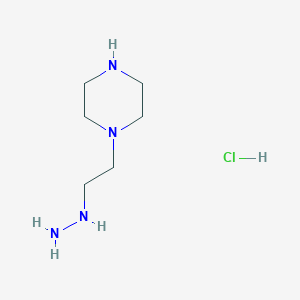
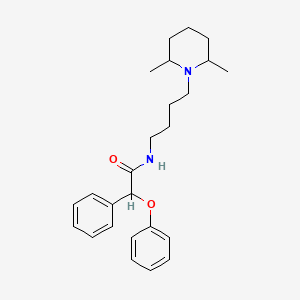
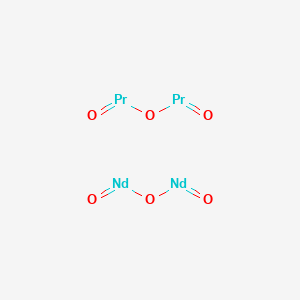
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
